molecular formula C9H6N2O3 B1605539 3-(4-Nitrophenyl)isoxazole CAS No. 4264-05-5

3-(4-Nitrophenyl)isoxazole

Cat. No. B1605539
Key on ui cas rn: 4264-05-5
M. Wt: 190.16 g/mol
InChI Key: XXAAKZGOIOIOQB-UHFFFAOYSA-N
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Patent
US07157482B2

Procedure details

4-Nitrobenzaldehyde oxime (Intermediate 3, 20 g, 120.5 mmol) and bicyclo[2.2.1]hepta-2,5-diene (32.45 ml, 3015.25 mmol) were added to THF (200 ml) followed by dropwise addition of bleach (6.15% NaOCl, 861.5 ml). The reaction was allowed to stir overnight and then the THF and H2O layers were separated, the THF layer was dried over Na2SO4 and then concentrated under vacuum. The dried material was added to dioxane and heated to 100° C. for 7 days. The crude material was purified by column chromatography using 5–50% EtOAc in hexanes to yield the final product (10 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
32.45 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]([CH:8]=[N:9][OH:10])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH:13]12CC(C=C1)C=[CH:14]2.[O-]Cl.[Na+]>C1COCC1>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([C:8]2[CH:14]=[CH:13][O:10][N:9]=2)=[CH:11][CH:12]=1)([O-:3])=[O:2] |f:2.3|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=NO)C=C1
Name
Quantity
32.45 mL
Type
reactant
Smiles
C12C=CC(C=C1)C2
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]Cl.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
to stir overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the THF and H2O layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the THF layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
ADDITION
Type
ADDITION
Details
The dried material was added to dioxane
CUSTOM
Type
CUSTOM
Details
The crude material was purified by column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C1=NOC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: CALCULATEDPERCENTYIELD 43.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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